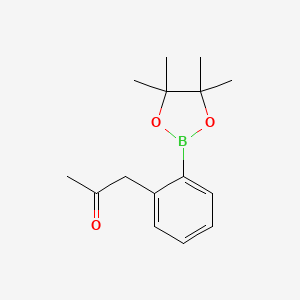
1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butane-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butane-2,3-dione is a boron-containing organic compound with significant utility in various chemical reactions and applications. Its unique structure, featuring a boron atom within a dioxaborolane ring, makes it a valuable reagent in organic synthesis and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butane-2,3-dione typically involves the reaction of butane-2,3-dione with tetramethyl-1,3,2-dioxaborolane. This reaction is often catalyzed by transition metals such as palladium or copper, which facilitate the formation of the boron-carbon bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butane-2,3-dione undergoes various chemical reactions, including:
Hydroboration: Addition of boron-hydrogen bonds to alkenes or alkynes, typically in the presence of transition metal catalysts.
Coupling Reactions: Formation of carbon-carbon bonds through reactions with aryl halides or other electrophiles.
Common Reagents and Conditions:
Palladium or Copper Catalysts: Essential for facilitating borylation and coupling reactions.
Transition Metal Catalysts: Used in hydroboration reactions.
Solvents: Common solvents include tetrahydrofuran (THF), dichloromethane (DCM), and toluene.
Major Products:
Pinacol Benzyl Boronate: Formed through borylation of alkylbenzenes.
Aryl Boronates: Resulting from coupling reactions with aryl iodides.
Chiral Allenyl Boronates: Produced via asymmetric hydroboration of 1,3-enynes.
Applications De Recherche Scientifique
1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butane-2,3-dione has diverse applications in scientific research:
Organic Synthesis: Used as a reagent for introducing boron-containing groups into organic molecules, facilitating the synthesis of complex compounds.
Materials Science: Employed in the development of advanced materials, including organic electronics and polymers.
Medicinal Chemistry: Investigated for its potential in drug discovery and development, particularly in the synthesis of boron-containing pharmaceuticals.
Biological Research: Utilized in the study of boron-containing biomolecules and their interactions with biological systems.
Mécanisme D'action
The mechanism of action of 1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butane-2,3-dione involves the formation of boron-carbon bonds through catalytic processes. The boron atom within the dioxaborolane ring acts as an electrophile, facilitating reactions with nucleophilic species. This compound’s reactivity is largely influenced by the presence of transition metal catalysts, which enhance the efficiency and selectivity of the reactions .
Comparaison Avec Des Composés Similaires
1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: Another boron-containing compound with similar reactivity.
1-Methylpyrazole-4-boronic acid pinacol ester: Shares structural similarities and is used in similar types of reactions.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: A related compound with applications in organic synthesis and materials science.
Uniqueness: 1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butane-2,3-dione stands out due to its specific structure, which provides unique reactivity and selectivity in boron-related reactions. Its versatility in various chemical transformations and applications in multiple fields highlights its importance in scientific research and industrial applications.
Propriétés
IUPAC Name |
1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butane-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BO4/c1-7(12)8(13)6-11-14-9(2,3)10(4,5)15-11/h6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFAKQMPKBQKTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC(=O)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,3-Dimethyl 2-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]propanedioate](/img/structure/B7954186.png)





![[4-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid](/img/structure/B7954224.png)




![tert-Butyl N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-4-yl]carbamate](/img/structure/B7954270.png)


